Ethyl 2-(2-amino-5-iodophenyl)acetate

Description

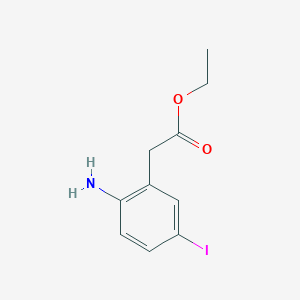

Ethyl 2-(2-amino-5-iodophenyl)acetate is an organoiodine compound featuring an amino group (-NH₂) at the 2-position and an iodine atom at the 5-position of the phenyl ring, with an ethyl ester moiety at the acetate side chain.

The ethyl ester group likely confers moderate lipophilicity, balancing solubility and membrane permeability, a trait observed in related ethyl esters like ethyl 2-phenylacetoacetate (CAS 5413-05-8) .

Properties

IUPAC Name |

ethyl 2-(2-amino-5-iodophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO2/c1-2-14-10(13)6-7-5-8(11)3-4-9(7)12/h3-5H,2,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETMPGHKRWDGJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC(=C1)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-iodophenylacetate typically involves the iodination of ethyl 2-amino-phenylacetate. One common method is the Sandmeyer reaction, where the amino group is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide. The reaction conditions usually involve an acidic medium and low temperatures to stabilize the diazonium intermediate.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-amino-5-iodophenylacetate can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reagent concentration. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-amino-5-iodophenyl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, where the iodine atom is replaced by a carbon-carbon bond.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the amino group.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the amino group.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

Substitution: Products such as ethyl 2-amino-5-azidophenylacetate or ethyl 2-amino-5-cyanophenylacetate.

Oxidation: Ethyl 2-nitro-5-iodophenylacetate.

Reduction: this compound can be reduced to ethyl 2-amino-5-iodophenylacetate.

Scientific Research Applications

Ethyl 2-(2-amino-5-iodophenyl)acetate has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-iodophenylacetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The iodine atom can facilitate the formation of covalent bonds with target proteins, while the amino group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Key Observations :

- Amino vs. Hydroxy/Nitro Groups: The amino group in the target compound may improve aqueous solubility and hydrogen-bonding interactions relative to nitro or hydroxy groups, which are more electron-withdrawing .

- Ester Group Variations : Ethyl esters generally exhibit higher lipophilicity than methyl esters (e.g., methyl 2-phenylacetoacetate ), impacting pharmacokinetic properties.

Crystallographic and Physicochemical Properties

- Crystal Packing: Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate forms intermolecular O–H⋯O hydrogen bonds along the b-axis , whereas bromo- and sulfinyl-substituted analogs (e.g., ) stabilize crystals via aromatic π-π interactions (3.8 Å spacing) and weak C–H⋯O bonds. The amino and iodo groups in the target compound may promote distinct packing modes, such as N–H⋯I or I⋯π interactions.

- Solubility: Amino groups enhance water solubility, as seen in ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate , but the iodo substituent may counteract this via increased hydrophobicity.

Data Tables

Table 1: Comparative Physicochemical Properties

*Estimated using fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.